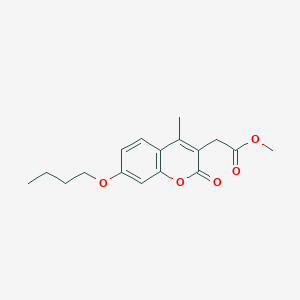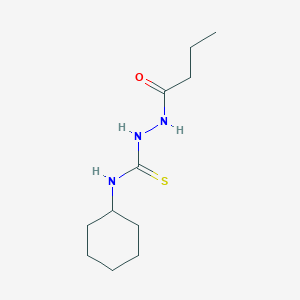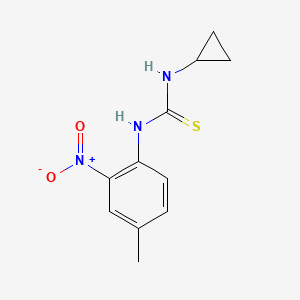![molecular formula C17H28N2O2S B4735380 N-[3-(1-azepanyl)propyl]-1-(2-methylphenyl)methanesulfonamide](/img/structure/B4735380.png)
N-[3-(1-azepanyl)propyl]-1-(2-methylphenyl)methanesulfonamide
Descripción general
Descripción
N-[3-(1-azepanyl)propyl]-1-(2-methylphenyl)methanesulfonamide, also known as AZD-3965, is a selective inhibitor of monocarboxylate transporter 1 (MCT1). MCT1 is a protein that plays a crucial role in the transport of lactate and other monocarboxylates across the cell membrane. AZD-3965 has been shown to have potential in the treatment of cancer, as it can inhibit the uptake of lactate by cancer cells, leading to their death.
Mecanismo De Acción
N-[3-(1-azepanyl)propyl]-1-(2-methylphenyl)methanesulfonamide inhibits the transport of lactate and other monocarboxylates across the cell membrane by binding to MCT1. This leads to a decrease in intracellular lactate levels, which can induce apoptosis in cancer cells. Additionally, the inhibition of MCT1 can lead to a decrease in extracellular acidification, which can enhance the efficacy of other cancer therapies.
Biochemical and physiological effects:
N-[3-(1-azepanyl)propyl]-1-(2-methylphenyl)methanesulfonamide has been shown to have minimal toxicity in preclinical models, with no significant effects on body weight or organ function. Additionally, N-[3-(1-azepanyl)propyl]-1-(2-methylphenyl)methanesulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-(1-azepanyl)propyl]-1-(2-methylphenyl)methanesulfonamide in lab experiments is its selectivity for MCT1, which allows for the specific inhibition of lactate uptake in cancer cells. However, one limitation of using N-[3-(1-azepanyl)propyl]-1-(2-methylphenyl)methanesulfonamide is its potential to induce resistance in cancer cells over time, as they may develop alternative mechanisms for lactate uptake.
Direcciones Futuras
Future research on N-[3-(1-azepanyl)propyl]-1-(2-methylphenyl)methanesulfonamide could focus on its potential use in combination with other cancer therapies, such as immunotherapy or targeted therapy. Additionally, further studies could investigate the role of MCT1 in other diseases, such as metabolic disorders or neurodegenerative diseases. Finally, the development of more potent and selective MCT1 inhibitors could lead to the discovery of new therapeutic targets for cancer and other diseases.
Aplicaciones Científicas De Investigación
N-[3-(1-azepanyl)propyl]-1-(2-methylphenyl)methanesulfonamide has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and glioblastoma. In these models, N-[3-(1-azepanyl)propyl]-1-(2-methylphenyl)methanesulfonamide has been shown to inhibit lactate uptake by cancer cells, leading to their death. Additionally, N-[3-(1-azepanyl)propyl]-1-(2-methylphenyl)methanesulfonamide has been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
Propiedades
IUPAC Name |
N-[3-(azepan-1-yl)propyl]-1-(2-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2S/c1-16-9-4-5-10-17(16)15-22(20,21)18-11-8-14-19-12-6-2-3-7-13-19/h4-5,9-10,18H,2-3,6-8,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMKVQCOQIRASU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NCCCN2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(azepan-1-yl)propyl]-1-(2-methylphenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-N,N-dimethylacrylamide](/img/structure/B4735299.png)
![3-{[5-(2-ethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B4735305.png)
![4-{4-(4-chlorophenyl)-5-[(2-methyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4735321.png)



![2-(4-chlorophenyl)-N'-[1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B4735341.png)
![3-[(2,4-dichlorobenzyl)thio]-4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4735345.png)
![6-amino-4-{3-bromo-5-ethoxy-4-[(3-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4735359.png)
![methyl (3-(4-methoxyphenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B4735374.png)
![2-(benzylthio)-5-methyl-6-(4-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4735388.png)
amino]-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4735394.png)
![2,4,6-trimethyl-N-{2-[(2-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4735399.png)
